molecular formula C19H29NO5 B4074819 Oxalic acid;1-[2-(2,3,6-trimethylphenoxy)ethyl]azepane

Oxalic acid;1-[2-(2,3,6-trimethylphenoxy)ethyl]azepane

Cat. No.: B4074819
M. Wt: 351.4 g/mol
InChI Key: BVBZMJKFSNZYBE-UHFFFAOYSA-N
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Description

Oxalic acid;1-[2-(2,3,6-trimethylphenoxy)ethyl]azepane is a complex organic compound that combines the properties of oxalic acid and a substituted azepane. The compound 1-[2-(2,3,6-trimethylphenoxy)ethyl]azepane is an azepane derivative, where the azepane ring is substituted with a 2-(2,3,6-trimethylphenoxy)ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxalic acid;1-[2-(2,3,6-trimethylphenoxy)ethyl]azepane typically involves multiple steps. One common approach is to start with the preparation of 1-[2-(2,3,6-trimethylphenoxy)ethyl]azepane through a series of organic reactions, such as alkylation and substitution reactions. The final step involves the reaction of the azepane derivative with oxalic acid to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Oxalic acid;1-[2-(2,3,6-trimethylphenoxy)ethyl]azepane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Oxalic acid;1-[2-(2,3,6-trimethylphenoxy)ethyl]azepane has several scientific research applications:

Mechanism of Action

The mechanism of action of oxalic acid;1-[2-(2,3,6-trimethylphenoxy)ethyl]azepane involves its interaction with molecular targets and pathways within biological systems. The specific mechanism depends on the context of its use, such as its role as a reagent or its potential therapeutic effects. The compound may interact with enzymes, receptors, or other biomolecules to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other azepane derivatives and oxalic acid derivatives, such as:

Uniqueness

Oxalic acid;1-[2-(2,3,6-trimethylphenoxy)ethyl]azepane is unique due to its specific combination of functional groups, which imparts distinct chemical properties and potential applications. Its structure allows for diverse chemical reactivity and interactions with biological systems, making it a valuable compound for research and industrial use.

Properties

IUPAC Name

oxalic acid;1-[2-(2,3,6-trimethylphenoxy)ethyl]azepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO.C2H2O4/c1-14-8-9-15(2)17(16(14)3)19-13-12-18-10-6-4-5-7-11-18;3-1(4)2(5)6/h8-9H,4-7,10-13H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVBZMJKFSNZYBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C)OCCN2CCCCCC2)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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